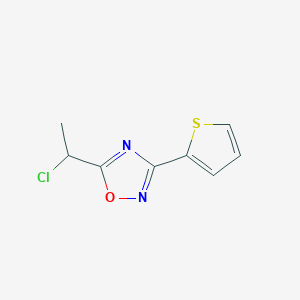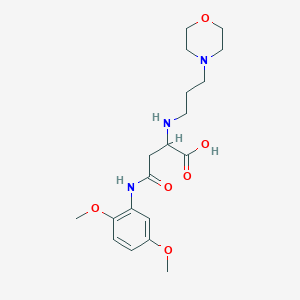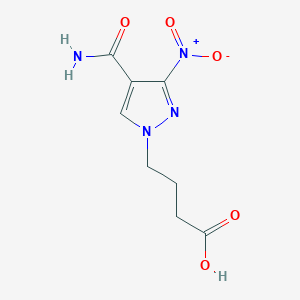![molecular formula C6H4BrClN4 B2816450 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 52341-93-2](/img/structure/B2816450.png)
6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a heterocyclic compound . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a triazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of triazolopyrimidines, including “this compound”, often involves multicomponent reactions that significantly simplify experimental procedures . These reactions typically involve the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazole ring fused to a pyrimidine ring . The compound contains two carbon and three nitrogen atoms in the triazole ring, and an additional carbon atom in the methyl group .Chemical Reactions Analysis
Triazolopyrimidines, including “this compound”, can participate in a variety of chemical reactions. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Diversification
The synthesis and structural diversification of halogenated triazolopyrimidines, including derivatives similar to 6-Bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, have been a subject of research due to their potential as versatile synthetic intermediates. Such compounds have been prepared through bromine-mediated oxidative cyclization processes, with their halogen functionalities allowing for further diversification through various organic transformations. These processes include palladium-catalyzed Kumada cross-couplings, Buchwald–Hartwig amination, and direct aromatic substitution, showcasing their utility in synthetic organic chemistry for creating complex molecules (Tang et al., 2014).
Structural Analysis and Rearrangement
The structural stability and reactivity of C-5 substituted triazolopyrimidines, including those closely related to this compound, have been explored. These compounds exhibit stability that allows their isolation in pure form, yet they can undergo Dimroth rearrangement under specific conditions to form isomeric structures. Such studies provide insights into the behavior of triazolopyrimidines under different chemical environments, offering a pathway for the synthesis of novel compounds with potential applications in medicinal chemistry and material science (Stanovnik, Urleb, & Tišler, 1987).
Antimicrobial Activity
Research into the biological activities of triazolopyrimidines has identified potential antimicrobial properties. For instance, the synthesis of novel derivatives and their evaluation against various microbial strains reveal that these compounds can exhibit significant antibacterial activity. Such findings underscore the potential of triazolopyrimidines, including those structurally related to this compound, in the development of new antimicrobial agents (Lahmidi et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-3-4(7)5(8)12-6(11-3)9-2-10-12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMITTRISWGGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)



![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]but-2-enamide](/img/structure/B2816376.png)
![7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2816377.png)



![1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2816383.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2816384.png)
![4-methoxy-3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2816387.png)


